N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Description
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a thiazole-based acetamide derivative characterized by a 4-methylbenzyl substituent at the 5-position of the thiazole ring and a 3-methylphenoxy group attached to the acetamide moiety. Its molecular formula is C₂₁H₂₂N₂O₂S, with a calculated molecular weight of 380.47 g/mol.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-6-8-16(9-7-14)11-18-12-21-20(25-18)22-19(23)13-24-17-5-3-4-15(2)10-17/h3-10,12H,11,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZQCJJQEPUYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiazole ring fused with a phenoxy acetamide structure, which is critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with substituted phenoxyacetic acids. The synthetic pathway can include various steps such as condensation reactions and purification processes. For example, thiazole derivatives can be synthesized via cyclization reactions involving appropriate precursors.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving caspase activation and DNA synthesis inhibition .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 6f | A549 | 10 | Induction of apoptosis via caspase-3 |
| 6g | C6 | 15 | Inhibition of DNA synthesis |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been studied for their antimicrobial properties. Preliminary data suggests that this compound may exhibit activity against various bacterial strains. This activity is hypothesized to result from the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of thiazole derivatives and evaluated their anticancer effects using MTT assays. The results indicated that compounds with similar structural motifs to this compound demonstrated significant cytotoxicity against A549 cells, suggesting a promising avenue for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited notable antibacterial activity, which could be attributed to their ability to penetrate bacterial membranes and disrupt essential cellular processes.
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- DNA Synthesis Inhibition : Interference with DNA replication processes in cancer cells.
- Cell Membrane Disruption : Potential effects on microbial cell membranes leading to increased permeability and cell lysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in ’s compound enhances metabolic stability compared to the methyl group in the target compound .
- Aromatic vs. Aliphatic Substituents : SirReal2’s naphthyl group likely improves binding affinity through π-π stacking, whereas the target compound’s 4-methylbenzyl group offers moderate hydrophobicity .
- Solubility : The hydroxyl group in ’s derivative increases solubility, making it more suitable for aqueous formulations compared to the methyl-substituted target compound .
Critical Analysis of Structural-Activity Relationships (SAR)
- Positional Effects : Substitution at the 5-position of the thiazole ring (e.g., 4-methylbenzyl vs. 4-ethylbenzyl) significantly impacts steric bulk and hydrophobic interactions. Ethyl groups () may hinder target binding compared to smaller methyl substituents .
- Phenoxy Modifications: The 3-methylphenoxy group in the target compound provides moderate electron donation, whereas trifluoromethyl () or methoxy groups () alter electronic density and binding kinetics .
Q & A
Q. Table 1. Key Synthetic Parameters for Intermediate 2-Chloro-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acetamide
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dioxane | |
| Base | Triethylamine | |
| Temperature | 20–25°C | |
| Yield | 68–72% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
